GESTODENE

Description

Properties

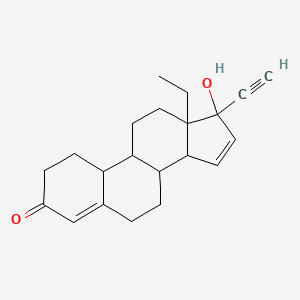

IUPAC Name |

13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,10,12-13,16-19,23H,3,5-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGSPDASOTUPFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70860754 | |

| Record name | 13-Ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,13,14,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Hydrogenation Steps

The contemporary synthesis of gestodene begins with (-)-estra-1,3,5(10),8-tetraen-3-methoxy-18-methyl-17β-hydroxy (Compound I), a tricyclic steroid derivative. The first critical step involves hydrogenating the 8–9 double bond using lithium dissolved in liquid ammonia at temperatures ≤ -55°C in tetrahydrofuran (THF) with aniline as a catalyst. This reaction yields Intermediate IIa, a dihydro derivative with preserved stereochemistry at position 17:

A second hydrogenation step reduces the aromatic A-ring to a cyclohexene structure (Intermediate IIb) using lithium and tert-butanol in THF at -55°C to -60°C. This step ensures complete saturation of the A-ring while maintaining the integrity of the 17β-hydroxy group.

Ketonic Group Manipulation and Isomer Management

Following hydrogenation, the 3-methoxy group of Intermediate IIb is hydrolyzed with aqueous HCl in THF, regenerating the ketone at position 3 and inducing a double bond transposition from 5–10 to 4–5. The resulting Intermediate III is then protected as an ethylene acetal to prevent unwanted side reactions during subsequent steps:

Notably, Intermediate IV exists as a mixture of Δ⁵⁻⁶ and Δ⁵⁻¹⁰ isomers, both of which converge to gestodene in later stages, eliminating the need for laborious isomer separation.

Ethynylation and Final Product Formation

The synthesis culminates in ethynylation at position 17 using lithium acetylide complexed with ethylenediamine in THF at -5°C to 25°C. This step introduces the critical 17α-ethynyl group, yielding a mixture of isomers (VIIa and VIIb) that undergo acid-catalyzed hydrolysis to restore the 3-ketone and finalize the 4–5 double bond:

Comparative Analysis of Synthesis Methodologies

Table 1 contrasts traditional and modern gestodene synthesis methods, highlighting key advancements:

Table 1: Traditional vs. Modern Gestodene Synthesis

| Parameter | Traditional (U.S. 4,081,537) | Modern (EP0700926A1/US5719300A) |

|---|---|---|

| 15–16 Double Bond | Introduced early, prone to reduction | Introduced late, minimal reduction |

| Microbiological Steps | Required for 15-OH insertion | Eliminated via chemical methods |

| Isomer Handling | Required separation | Convergent pathways bypass separation |

| Overall Yield | 40–50% | 70–75% |

| Purity | ≤95% due to saturated by-products | ≥98% via controlled hydrogenation |

The modern process achieves a 25–30% increase in yield and 3–5% higher purity by avoiding unstable intermediates and leveraging isomer convergence.

Quality Assurance in Gestodene Production

Analytical methods such as Supported Liquid Extraction (SLE) coupled with LC-MS/MS ensure rigorous quality control. For example, SLE cartridges loaded with diatomaceous earth enable efficient extraction of gestodene from plasma, achieving a lower limit of quantification (LLOQ) of 0.05 ng/mL. This sensitivity is critical for pharmacokinetic studies and batch consistency assessments .

Chemical Reactions Analysis

Chemical Profile of Gestodene

Gestodene (C₂₁H₂₆O₂) is a synthetic progestogen used in hormonal contraceptives, with a steroid backbone and substituents at positions 13 (ethyl), 17 (ethynyl-hydroxy), and 3 (keto group) . Its synthesis involves a patented process (US5719300), though specific reaction details are not publicly disclosed .

Degradation Reactions

Gestodene undergoes oxidative degradation in environmental contexts, such as wastewater treatment. Key reactions include:

Anodic Oxidation Mechanism

In aqueous solutions, Gestodene is degraded via anodic oxidation using boron-doped diamond (BDD) electrodes. The process generates hydroxyl radicals (- OH), which hydroxylate the steroid structure .

Optimal Conditions for Degradation :

| Parameter | Value |

|---|---|

| Support Electrolyte | 0.02 M Na₂SO₄ |

| pH | 4 |

| Current Density | 32 mA cm⁻² |

-

Gestodene :

-

Half-life : ~1.65 min (k = 0.4206 min⁻¹).

-

Complete degradation : ~15 min.

-

-

17α-Ethinylestradiol (EE2) :

-

Half-life : ~3.1 min (k = 0.3209 min⁻¹).

-

Metabolic Interactions

Gestodene interacts with cytochrome P450 enzymes, particularly CYP3A4, though in vivo studies show minimal inhibition . This suggests limited metabolic conversion via hepatic pathways.

Analytical Chemistry Reactions

Gestodene is quantified in biological samples using methods like SLE-LC-MS/MS :

Solid-Phase Extraction (SLE)

-

Matrix : Human plasma.

-

Mobile Phase : Acetonitrile (ACN) with 0.1% acetic acid.

-

Recovery : >93% for Gestodene.

Mass Spectrometry (MS/MS)

-

Precursor Ion : [M+H]⁺ = 311.2 m/z.

-

Product Ion : 109.1 m/z (SRM transition).

| Nominal Concentration (ng/mL) | Calculated Concentration (ng/mL) | Relative Error (%) |

|---|---|---|

| 0.05 | 0.048 | -3.6 |

| 0.1 | 0.10 | 0.0 |

Pharmacological Interactions

Gestodene acts as a positive allosteric modulator (PAM) of protease-activated receptor 1 (PAR1) :

-

Binding : Interacts with cytosolic residues (Leu199, Pro368, Tyr371, Tyr372) in PAR1.

-

Effect : Enhances thrombin-induced calcium signaling and platelet aggregation.

Scientific Research Applications

Combined Oral Contraceptives (COCs)

Gestodene is predominantly used in COCs, where it is combined with ethinylestradiol. These formulations are available in monophasic and triphasic regimens, offering flexibility in dosing and administration. The efficacy of gestodene-containing COCs has been demonstrated through various clinical trials, showing low pregnancy rates and favorable cycle control .

Table 1: Efficacy of Gestodene-Containing COCs

| Study Reference | Type of Study | Participants | Pregnancy Rate | Pearl Index |

|---|---|---|---|---|

| Review | Various | Low | < 1 | |

| RCT | 36 | 77.8% (EE/GS) | Not specified | |

| RCT | 494 | 0.6% ectopic | Not applicable |

Progestin-Only Pills (POPs)

Recent studies have indicated the potential for gestodene to be utilized in progestin-only formulations. These pills are particularly beneficial for women who cannot take estrogen due to health concerns. Research has shown that gestodene effectively inhibits ovulation and alters cervical mucus to prevent pregnancy .

Pharmacological Properties

Gestodene acts as a selective positive allosteric modulator (PAM) of the protease-activated receptor 1 (PAR1). This mechanism suggests that gestodene may influence platelet aggregation, potentially increasing the risk of venous thromboembolism when used in oral contraceptives .

Table 2: Pharmacological Effects of Gestodene

Case Study: Efficacy Comparison

A randomized controlled trial compared gestodene-containing COCs with drospirenone POPs regarding ovulation inhibition and cervical mucus changes. The results indicated that both methods were effective, but the gestodene group showed slightly lower ovulation inhibition rates .

Case Study: Long-Term Use and Side Effects

Long-term studies have reported that the most common side effects associated with gestodene-containing formulations include headaches and breast tension, with negligible changes in blood pressure and weight . The incidence of cardiovascular events remains under investigation, but current data suggest a balanced risk profile compared to other contraceptive methods .

Mechanism of Action

Gestodene exerts its effects primarily through binding to the progesterone receptor. This binding leads to the activation of the receptor and subsequent modulation of gene expression. Gestodene also exhibits weak androgenic, antimineralocorticoid, and glucocorticoid activities. It has antigonadotropic and functional antiestrogenic effects, which contribute to its contraceptive efficacy .

Comparison with Similar Compounds

Table 1: Key Pharmacodynamic Comparisons

Gestodene’s potency allows for lower dosages while maintaining efficacy. For example, its endometrial transformation dose is 20 µg, compared to 25 µg for desogestrel and ≥150 µg for levonorgestrel . This may translate to reduced systemic exposure and improved tolerability.

Metabolic and Androgenic Effects

Gestodene exhibits minimal androgenic activity due to its low affinity for androgen receptors. Desogestrel and norgestimate also show reduced androgenic effects but require higher doses for endometrial efficacy than gestodene .

Biological Activity

Gestodene is a synthetic progestin widely utilized in hormonal contraceptives, particularly in combination with estrogen. Its biological activity extends beyond its primary role in contraception, influencing various physiological processes. This article examines the biological activity of gestodene, focusing on its insulinotropic effects, estrogen-like activities, and implications for venous thromboembolism (VTE).

Overview of Gestodene

Gestodene (GDN) is classified as a third-generation progestin, designed to provide effective contraception while minimizing androgenic side effects. It is often combined with low doses of estrogen in oral contraceptives. The pharmacological profile of gestodene distinguishes it from earlier progestins by offering a more favorable balance between progestogenic and androgenic activities.

Insulinotropic Effects

Recent studies have highlighted gestodene's insulinotropic effects, suggesting that it can influence glucose metabolism:

- Study Design : A study investigated the impact of gestodene and its metabolites on pancreatic β-cell activity in female rats. The focus was on insulin expression and glucose-stimulated insulin secretion.

- Findings : Gestodene significantly affected β-cell activity, with its metabolites (3β,5α-tetrahydro-GDN and 3α,5α-tetrahydro-GDN) showing even greater effects on insulin expression and secretion than gestodene itself. These findings suggest that gestodene may be metabolized into compounds with estrogen-like activity, enhancing insulin secretion through mechanisms involving estrogen receptors .

Estrogen-like Activities

Gestodene has been shown to exhibit estrogen-like effects under certain conditions:

- Receptor Interaction : Research indicated that while gestodene does not bind directly to estrogen receptors, its metabolites can activate these receptors. This activation was confirmed through yeast culture assays, where gestodene and its derivatives demonstrated varying degrees of estrogenic activity .

- Mechanism : The estrogenic effects appear to be mediated through the conversion of gestodene into metabolites that can engage with estrogen pathways, thereby influencing gene expression related to reproductive functions .

Venous Thromboembolism Risk

The use of gestodene-containing contraceptives has been associated with an increased risk of VTE:

- Epidemiological Studies : A multinational case-control study assessed the risk of VTE among users of low-estrogen oral contraceptives containing gestodene compared to those using levonorgestrel. The results indicated a significantly higher risk associated with gestodene (odds ratio 9.1) compared to levonorgestrel (odds ratio 3.5) .

- Mechanistic Insights : Gestodene acts as a positive allosteric modulator (PAM) of the protease-activated receptor 1 (PAR1), which plays a critical role in platelet aggregation and thrombus formation. This interaction may explain the heightened thromboembolic risk observed in clinical settings .

Case Studies and Clinical Implications

Several clinical trials have explored the efficacy and safety profiles of gestodene-containing contraceptives:

- A randomized trial comparing drospirenone with combined oral contraceptives containing gestodene found ovulation inhibition rates of 77.8% for the latter group, indicating effective contraceptive action while raising concerns about metabolic side effects .

- Another study focusing on the metabolic implications of long-term use highlighted significant alterations in glucose metabolism among women using gestodene, suggesting a need for careful monitoring in this population .

Summary Table of Biological Activities

Q & A

Q. How can researchers design ethical clinical trials to evaluate gestodene in underrepresented populations (e.g., adolescents, perimenopausal women)?

- Methodological Answer : Follow ICH E6 (R3) guidelines for pediatric/adolescent trials, including assent protocols and independent data monitoring committees. For perimenopausal cohorts, use stratified randomization to balance hormonal status. Ensure informed consent processes address potential risks (e.g., breakthrough bleeding) and include patient-reported outcome measures (PROMs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.